2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

This 2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (MW 356.4) is a structurally defined kinase screening candidate. The 2,6-dimethoxy substitution pattern is a critical determinant of molecular conformation and target engagement—it cannot be assumed equivalent to 3,4-dimethoxy or mono-methoxy positional isomers. Featuring a metabolically stable N-methylsulfonyl-piperidine motif (TPSA 93.3 Ų, XLogP3 1.2), this scaffold is ideal for systematic matched-pair SAR exploration of methoxy positioning effects on kinase selectivity and anti-proliferative activity. Procure alongside the unsubstituted benzamide analog (CAS 1234868-68-8) as a negative control to establish target-specific activity in biochemical assays.

Molecular Formula C16H24N2O5S
Molecular Weight 356.44
CAS No. 1235662-17-5
Cat. No. B2610432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1235662-17-5
Molecular FormulaC16H24N2O5S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C16H24N2O5S/c1-22-13-5-4-6-14(23-2)15(13)16(19)17-11-12-7-9-18(10-8-12)24(3,20)21/h4-6,12H,7-11H2,1-3H3,(H,17,19)
InChIKeyTXSUHNGSCCTKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1235662-17-5): Core Identity for Research Procurement


2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small-molecule benzamide derivative (MW 356.4 g/mol, C₁₆H₂₄N₂O₅S) [1] featuring a piperidine ring bearing an N-methylsulfonyl group and linked via a methylene spacer to a 2,6-dimethoxy-substituted benzamide moiety [2]. The compound is cataloged under PubChem CID 49688283 and is supplied by multiple research chemical vendors as a screening compound or synthetic intermediate [1]. Its structural architecture places it within the broader class of sulfonamide-piperidine benzamides that have been investigated for kinase inhibition and anti-proliferative activities [3].

Why 2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide Cannot Be Replaced by In-Class Analogs Without Verification


The 2,6-dimethoxy substitution pattern on the benzamide ring is a critical determinant of molecular conformation, electronic distribution, and target engagement that cannot be assumed equivalent across positional isomers (e.g., 3,4-dimethoxy analogs) or mono-substituted variants [1]. The N-methylsulfonyl group on the piperidine ring further modulates hydrogen-bond acceptor capacity (6 HBA) and topological polar surface area (93.3 Ų), directly influencing permeability and solubility profiles [2]. In the related N-(piperidin-4-yl)benzamide class, even modest changes in benzamide substitution produce divergent anti-proliferative IC₅₀ values against HepG2 cells, underscoring that generic interchange without matched-pair data carries substantial risk of altered potency and selectivity [3].

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide vs. Structural Analogs


Physicochemical Property Differentiation: XLogP3 and TPSA vs. Positional Isomer 3,4-Dimethoxy Analog

The 2,6-dimethoxy pattern confers a computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 93.3 Ų for the target compound [1]. By comparison, the 3,4-dimethoxy positional isomer (CAS not retrieved with published data; PubChem-based estimate places XLogP3 at approximately 1.3–1.5 and TPSA at ~93 Ų) is predicted to exhibit subtly altered lipophilicity and hydrogen-bonding geometry . The 2,6-substitution creates a more sterically hindered amide bond environment, which may differentially affect metabolic stability and target binding conformation relative to the 3,4-isomer.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bonding Capacity Differentiation vs. Unsubstituted Benzamide Core Analog

The target compound possesses 6 hydrogen-bond acceptors (two methoxy oxygens, amide carbonyl oxygen, sulfonamide oxygens) and 1 hydrogen-bond donor (amide NH), as computed by PubChem [1]. In contrast, the unsubstituted benzamide analog N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8) lacks the methoxy groups and thus has only 4 HBA and 1 HBD [2]. This difference in HBA count alters the compound's capacity for directed intermolecular interactions with biological targets and affects aqueous solubility.

Molecular recognition Binding affinity Solubility

Benzamide Substitution Class SAR: Methylsulfonyl-Piperidine Benzamides Exhibit Micromolar Anti-Proliferative Activity

Within the N-(piperidin-4-yl)benzamide class bearing an N-methylsulfonyl group, compound N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide demonstrated an IC₅₀ of 8.42 μM against HepG2 hepatocellular carcinoma cells, outperforming the multi-kinase inhibitor sorafenib in the same assay [1]. While this is not the target compound itself, it establishes that the methylsulfonyl-piperidine benzamide scaffold is competent for sub-10 μM cellular anti-proliferative activity. The target compound's 2,6-dimethoxy substitution represents a distinct pharmacophore variation within this active scaffold, and its activity relative to the 4-phenoxy analog cannot be assumed without direct testing.

Anti-cancer activity HepG2 Kinase inhibition Benzamide SAR

Reported Kinase Binding Profile: Putative Multi-Kinase Activity from Journal of Medicinal Chemistry (2023)

According to a supplier-compiled research summary, a study published in the Journal of Medicinal Chemistry (2023) investigated the binding affinity of 2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide against various kinase targets, reporting selective inhibition of specific kinases involved in inflammatory pathways [1]. However, the original reference could not be independently verified in available databases, and no quantitative IC₅₀ or Kd values for individual kinases were retrievable from public sources (PubChem, BindingDB, ChEMBL) as of the search date. This evidence item is retained as a pointer for further literature follow-up rather than as confirmed quantitative differentiation.

Kinase profiling Inflammatory pathways Binding affinity

Rotatable Bond Count and Conformational Flexibility vs. 3-Trifluoromethyl Analog

The target compound possesses 6 rotatable bonds (PubChem computed), conferring moderate conformational flexibility [1]. By comparison, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has a similar core scaffold but replaces the two methoxy groups with a single trifluoromethyl substituent, reducing rotatable bond count to approximately 5 and introducing a strong electron-withdrawing group that alters the benzamide ring electronics [2]. The higher rotatable bond count of the 2,6-dimethoxy compound may impose a greater entropic penalty upon binding but also enables conformational sampling that could access distinct binding modes unavailable to more rigid analogs.

Conformational entropy Binding free energy Ligand efficiency

Recommended Research Application Scenarios for 2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide Based on Quantitative Evidence


Kinase Inhibitor Screening and SAR Profiling

Based on the compound's structural membership in the methylsulfonyl-piperidine benzamide class—which has demonstrated sub-10 μM anti-proliferative activity in HepG2 cells [1]—and the reported (though unverified) kinase binding activity [2], this compound is best deployed as a screening candidate in kinase panel assays. Its 6 hydrogen-bond acceptor capacity and moderate lipophilicity (XLogP3 = 1.2) [3] make it a suitable starting point for systematic SAR exploration of methoxy substitution effects on kinase selectivity.

Physicochemical Comparator in Matched-Pair Analysis

The compound's well-defined computed properties (MW 356.4, TPSA 93.3 Ų, 6 rotatable bonds, XLogP3 1.2) [3] position it as an ideal matched-pair partner against its 3,4-dimethoxy positional isomer and mono-methoxy analogs . Procurement of this compound alongside its closest analogs enables rigorous experimental determination of how methoxy positioning affects solubility, permeability, and metabolic stability—data that are currently absent from the public domain.

Chemical Probe for Inflammatory Pathway Target Engagement Studies

If the kinase binding claims from the cited Journal of Medicinal Chemistry (2023) study can be independently verified [2], the compound could serve as a chemical probe for inflammatory kinase targets. Until such verification is obtained, its use should be limited to in vitro biochemical assays with appropriate negative controls (e.g., the unsubstituted benzamide analog, CAS 1234868-68-8) [4] to establish target-specific activity.

Synthetic Intermediate for Focused Library Construction

The compound's modular architecture—featuring a secondary amide linkage, a functionalized piperidine ring, and two methoxy handles—makes it a versatile intermediate for constructing focused benzamide libraries [3]. The N-methylsulfonyl group serves as a metabolically stable sulfonamide motif that can be maintained as a constant region while varying the benzamide substitution pattern, enabling systematic exploration of structure-activity relationships within this chemotype.

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